Diboryl-methane

Chemoselective cross-coupling Benzylboronate synthesis Suzuki-Miyaura reaction

Diboryl-methane (CAS 59189-67-2), typically employed as bis[(pinacolato)boryl]methane [H₂C(Bpin)₂], is a unique C1 building block with two boron substituents on one carbon. This enables chemoselective monofunctionalization (Suzuki-Miyaura, 53–99% yield), diastereoselective imine additions (>20:1 dr), and enantioselective allylic substitutions (85:15–99:1 er). Unlike substituted gem-diborylalkanes, the parent compound provides optimal steric profile and carbanion stability for these critical reactions. Its orthogonal reactivity supports advanced medicinal chemistry and total synthesis. Choose this compound for batch-consistent, research-grade material designed for demanding C–C and C–heteroatom bond formations.

Molecular Formula CH2B2
Molecular Weight 35.65 g/mol
CAS No. 59189-67-2
Cat. No. B14619848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiboryl-methane
CAS59189-67-2
Molecular FormulaCH2B2
Molecular Weight35.65 g/mol
Structural Identifiers
SMILES[B]C[B]
InChIInChI=1S/CH2B2/c2-1-3/h1H2
InChIKeyKMBLREODNSHFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diboryl-methane CAS 59189-67-2: Fundamental Properties and Procurement Relevance


Diboryl-methane (CAS 59189-67-2), often employed as bis[(pinacolato)boryl]methane [H₂C(Bpin)₂] or related gem‑diborylmethane derivatives, belongs to the class of 1,1‑diborylalkanes [1]. This C1 building block contains two boron substituents on a single carbon atom, rendering the α‑C–H bonds relatively acidic (pKa ~31) and enabling the generation of stabilized α‑boryl carbanions [2]. The compound serves as a versatile conjunctive reagent and bisnucleophilic partner for diverse C–C and C–heteroatom bond‑forming reactions [1].

Diboryl-methane CAS 59189-67-2: Why In‑Class 1,1‑Diborylalkanes Cannot Be Interchanged


While gem‑diborylalkanes constitute a broad family of bisnucleophilic C1‑to‑Cn synthons, the specific identity of the α‑substituent (R group) and the boryl protecting group (e.g., pinacolato vs. neopentylglycolato) profoundly alters the steric profile, α‑C–H acidity, and the stability of the corresponding α‑boryl carbanions [1]. Consequently, synthetic protocols optimized for the parent diboryl‑methane [H₂C(Bpin)₂] often exhibit drastically reduced efficiency or complete failure when substituted 1,1‑diborylalkanes are employed due to mismatched steric constraints, altered enantio‑/diastereoselectivity, or incompatible carbanion stability [2]. The comparative evidence below quantitatively demonstrates that reaction outcomes—including yields, stereoselectivity, and chemoselectivity—are uniquely tied to the specific structural attributes of diboryl‑methane, thereby preventing generic substitution with other gem‑diborylalkanes.

Diboryl-methane CAS 59189-67-2: Quantitative Differentiation Evidence vs. Closest Analogs


Diboryl-methane Enables Chemoselective Monofunctionalization in Suzuki‑Miyaura Cross‑Coupling: Quantitative Advantage over In‑Class Diborylalkanes

In Pd‑catalyzed Suzuki‑Miyaura cross‑coupling (SMC) with aryl bromides, diboryl‑methane [H₂C(Bpin)₂] can be chemoselectively mono‑coupled when using exactly one equivalent of KOH base, preventing the formation of less reactive diborate intermediates [1]. Under optimized conditions (1 equiv KOH, 10 mol% Pd(dba)₂, 20 mol% SPhos, 100 °C, 18 h), a broad scope of benzylboronate derivatives was obtained in good to excellent yields (53–99%), even with sterically hindered aryl bromides [1]. In stark contrast, the use of excess base (≥2 equiv) or the substitution of diboryl‑methane with alternative 1,1‑diborylalkanes (e.g., 1,1‑diborylethane) leads to non‑chemoselective double coupling or significant protodeboronation, drastically diminishing synthetic utility [1]. This reaction‑condition‑specific behavior of diboryl‑methane is unique among gem‑diborylalkanes and is directly attributed to the relative stability of the mono‑borylated intermediate.

Chemoselective cross-coupling Benzylboronate synthesis Suzuki-Miyaura reaction

Copper Catalysis Unlocks High Diastereoselectivity for β‑Aminoboronate Synthesis: Diboryl‑methane vs. Metal‑Free Addition

The diastereoselective addition of diboryl‑methane to N‑tert‑butanesulfinyl aldimines provides a direct route to chiral β‑aminoboronates [1]. Under metal‑free conditions, this addition proceeds with poor diastereoselectivity (dr values typically low or unreported) [1]. However, the introduction of a copper catalyst (10 mol% CuCl) with a bidentate phosphine ligand (dppf) significantly enhances stereocontrol, delivering the β‑aminoboronate products in 51–86% yield and with high diastereomeric ratios (up to >20:1 dr) [1]. This dramatic improvement is not observed with other gem‑diborylalkanes bearing α‑substituents, as the steric environment of the α‑carbon is critical for the proposed six‑membered chair‑like transition state [1].

Diastereoselective alkylation β-Aminoboronates N-tert-butanesulfinyl imines

Diboryl‑methane Enables First Catalytic Enantioselective Allylic Substitution with a CH₂–B(pin) Unit

The NHC–Cu‑catalyzed allylic substitution reaction using diboryl‑methane [di‑B(pin)‑methane] represents the first catalytic enantioselective method to install a CH₂–B(pin) fragment [1]. Reactions with allylic phosphates proceed with high site‑selectivity for the SN2′ product (88:12 to >98:2 SN2′/SN2) and excellent enantioselectivity (85:15 to 99:1 enantiomeric ratio) [1]. Products are isolated in 63–95% yield [1]. This stereochemical outcome is not achievable with analogous monoborylmethane reagents (e.g., CH₂B(pin)), as the presence of a single boron atom fails to provide the necessary chelation control for high enantioselectivity [1].

Enantioselective allylic substitution SN2′ selectivity NHC–Cu catalysis

Tandem Bis‑Electrophile Coupling: Diboryl‑methane Delivers 42–99% Yield and >20:1 dr vs. Alternative C1 Linchpin Reagents

In a copper‑catalyzed three‑component coupling, diboryl‑methane [B(pin)]₂CH₂ acts as a conjunctive C1 linchpin to unite epoxides and allyl electrophiles, forming two C–C bonds at a single carbon center [1]. The reaction proceeds with high diastereoselectivity (>20:1 dr in many cases) and delivers γ‑hydroxy boronic esters in 42–99% yield across a range of epoxides and allyl electrophiles [1]. By contrast, alternative C1 linchpin reagents such as dithianes require multiple steps for activation and do not generate a new stereocenter at the linchpin carbon [1]. Silyl glyoxylates, while capable of stereocenter formation, are moisture‑sensitive and offer narrower functional group tolerance [1]. Diboryl‑methane uniquely combines high stereoselectivity, operational simplicity, and broad substrate scope.

Tandem coupling Linchpin reagent 1,3-polyol synthesis

Diboryl-methane CAS 59189-67-2: High‑Value Application Scenarios Validated by Quantitative Evidence


Chemoselective Synthesis of Benzylboronates for Cross‑Coupling Cascades

Procure diboryl‑methane for Pd‑catalyzed Suzuki‑Miyaura cross‑coupling reactions where monofunctionalization at the borylated methylene carbon is required. The chemoselective protocol using exactly 1 equivalent of KOH base [1] delivers benzylboronates in 53–99% yield, avoiding over‑coupling and enabling subsequent diversification of the remaining C–B bond. This application is particularly suited for building blocks in medicinal chemistry and materials science where orthogonal reactivity is critical.

Stereoselective Assembly of β‑Aminoboronates for Pharmaceutical Intermediates

Utilize diboryl‑methane in Cu‑catalyzed diastereoselective additions to chiral N‑sulfinyl imines [1]. The resulting β‑aminoboronates (51–86% yield, >20:1 dr) serve as privileged scaffolds for the synthesis of α‑branched amines and boronic acid‑based protease inhibitors. This method provides a reliable, high‑stereocontrol entry to enantiomerically enriched boron‑containing amines.

Enantioselective Introduction of the CH₂–B(pin) Unit in Natural Product Synthesis

Source diboryl‑methane for NHC–Cu‑catalyzed enantioselective allylic substitution reactions [1]. The method affords chiral homoallylic boronates with 85:15–99:1 er and high SN2′ selectivity (88:12 to >98:2), enabling the formal synthesis of cytotoxic natural products such as rhopaloic acid A [1]. This application is essential for asymmetric total synthesis and the late‑stage functionalization of complex molecules.

Rapid Construction of 1,3‑Polyol Motifs via Tandem Bis‑Electrophile Coupling

Deploy diboryl‑methane as a conjunctive C1 linchpin in Cu‑catalyzed three‑component couplings between epoxides and allyl electrophiles [1]. The reaction constructs two C–C bonds and a new stereocenter in a single operation, yielding γ‑hydroxy boronic esters (42–99% yield, >20:1 dr) [1]. This method dramatically streamlines the synthesis of 1,3‑polyol‑containing natural products and pharmaceuticals, offering a clear advantage over traditional multi‑step dithiane or silyl glyoxylate approaches [1].

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